molecular formula C18H20O2 B14051687 Equiline

Equiline

Cat. No.: B14051687
M. Wt: 268.3 g/mol
InChI Key: WKRLQDKEXYKHJB-PVARCSIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Equilin is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. Equilin is an estrogen receptor agonist, meaning it binds to and activates estrogen receptors in the body .

Biological Activity

Equiline, a naturally occurring estrogenic steroid derived from equine sources, is primarily recognized for its role in hormone replacement therapy and its applications in veterinary medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic uses, and relevant case studies that highlight its efficacy.

This compound is characterized by a complex steroid structure with four double bonds in the A- and B-rings. It is a key component of Premarin, a widely used hormone replacement therapy product that contains conjugated estrogens derived from pregnant mare urine. The biological activity of this compound is attributed to its estrogenic properties, which influence various physiological processes:

  • Development and Maintenance of Female Reproductive System : this compound promotes growth and development of reproductive organs such as the vagina, uterus, and fallopian tubes.
  • Secondary Sex Characteristics : It contributes to breast development and the distribution of body fat.
  • Skeletal Health : Estrogens like this compound play a crucial role in bone density maintenance and the regulation of bone remodeling processes.

Biological Activity and Therapeutic Applications

This compound has been studied for its potential therapeutic benefits in several areas:

  • Hormone Replacement Therapy (HRT) : Used to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness.
  • Osteoporosis Prevention : Its estrogenic activity helps in maintaining bone density, reducing the risk of fractures in postmenopausal women.
  • Equine Medicine : In veterinary applications, this compound is utilized to manage reproductive health issues in mares and to support overall equine well-being.

Case Studies on this compound's Efficacy

A review of various case studies highlights the effectiveness of this compound in both human and equine contexts:

Study FocusFindings
Hormone Replacement Therapy Patients reported significant improvement in quality of life metrics post-treatment with this compound-based therapies .
Equine Reproductive Health Administration of this compound improved reproductive performance in mares suffering from hormonal imbalances .
Bone Density Studies Research indicates that this compound can effectively prevent bone loss in postmenopausal women when included in HRT regimens .

Detailed Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

  • Estrogen Receptor Binding Affinity : Research indicates that this compound exhibits a high affinity for estrogen receptors, which mediates its biological effects on target tissues .
  • In Vitro Studies : In laboratory settings, this compound has demonstrated significant effects on cell proliferation and gene expression related to estrogen signaling pathways .
  • Clinical Outcomes : A case study involving equine-assisted interventions noted improvements in physical activity levels among participants following treatment with estrogenic compounds including this compound .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14?,16?,18-/m0/s1

InChI Key

WKRLQDKEXYKHJB-PVARCSIZSA-N

Isomeric SMILES

C[C@]12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.